molecular formula C18H13N3O2S2 B1225469 [3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

Cat. No. B1225469
M. Wt: 367.4 g/mol
InChI Key: MXRHYHHUIYFVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Synthesis and Biological Properties

  • Derivatives Synthesis : Derivatives of 1,2,4-triazole, including structures similar to [3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone, are synthesized for potential use in native drug manufacturing. The structure of these compounds is confirmed using methods like 1H-NMR spectroscopy and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

Antimicrobial and Antifungal Properties

  • Antibacterial and Antifungal Agents : Some derivatives of 1,2,4-triazole, similar to the target compound, have demonstrated effectiveness against bacteria and fungi. This includes novel synthesized compounds that have been evaluated for in vitro antibacterial and antifungal activity, showing potential as antimicrobial agents (Günay et al., 1999).

Antitumor Activity

  • Potential in Cancer Therapy : Derivatives of 1,2,4-triazole have been evaluated for antitumor activity against various human tumor cell lines. This includes studying their effects on hepatocellular carcinoma and breast cancer cell lines, suggesting potential applications in cancer treatment (Nassar, Attallah, & Hemdan, 2018).

  • Cancer Cell Migration Inhibition : Certain 1,2,4-triazol-3-ylthioacetohydrazide derivatives, structurally related to the target compound, have been found to inhibit cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. This indicates their potential as antimetastatic candidates in cancer therapy (Šermukšnytė et al., 2022).

properties

Product Name

[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C18H13N3O2S2/c22-17(15-9-5-11-24-15)21-18(25-12-13-6-2-1-3-7-13)19-16(20-21)14-8-4-10-23-14/h1-11H,12H2

InChI Key

MXRHYHHUIYFVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CS3)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 2
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 3
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 4
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 5
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Reactant of Route 6
[3-(2-Furanyl)-5-(phenylmethylthio)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

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